molecular formula C11H19NO2S B13059068 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid

4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13059068
M. Wt: 229.34 g/mol
InChI Key: LOBQSFMHKSTQGY-UHFFFAOYSA-N
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Description

4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is a chemical compound characterized by a piperidine ring substituted with a cyclopentylsulfanyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid typically involves the functionalization of piperidine-4-carboxylic acid. One common method includes the introduction of the cyclopentylsulfanyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo substitution reactions, where the cyclopentylsulfanyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid: A simpler analog without the cyclopentylsulfanyl group.

    Cyclopentylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different core structures.

Uniqueness: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of both the cyclopentylsulfanyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in simpler or structurally different analogs.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

4-cyclopentylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c13-10(14)11(5-7-12-8-6-11)15-9-3-1-2-4-9/h9,12H,1-8H2,(H,13,14)

InChI Key

LOBQSFMHKSTQGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CCNCC2)C(=O)O

Origin of Product

United States

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